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alpha-Linolenoyl-CoA -

alpha-Linolenoyl-CoA

Catalog Number: EVT-1596739
CAS Number:
Molecular Formula: C39H64N7O17P3S
Molecular Weight: 1028 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-linolenoyl-CoA is an octadecatrienoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of alpha-linolenic acid. It has a role as a human metabolite and a mouse metabolite. It is an alpha-linolenoyl bioconjugate and an octadecatrienoyl-CoA. It derives from an alpha-linolenic acid. It is a conjugate acid of an alpha-linolenoyl-CoA(4-).
Overview

Alpha-Linolenoyl-CoA is a pivotal compound in lipid metabolism, particularly in the biosynthesis of polyunsaturated fatty acids. It is derived from alpha-linolenic acid, an essential omega-3 fatty acid, and plays a crucial role in various biochemical pathways, including the synthesis of triglycerides and phospholipids. This compound is significant in both plant and animal systems, influencing health and nutrition through its involvement in membrane structure and function.

Source

Alpha-Linolenoyl-CoA is primarily sourced from plants rich in alpha-linolenic acid, such as flaxseed (Linum usitatissimum), chia seeds, and walnuts. The compound is synthesized through the activation of alpha-linolenic acid by acyl-CoA synthetases, enzymes that catalyze the conversion of free fatty acids into their corresponding CoA derivatives. This process occurs in various tissues, including seeds and developing embryos, where high concentrations of polyunsaturated fatty acids are required for oil accumulation.

Classification

Alpha-Linolenoyl-CoA belongs to the class of acyl-CoA derivatives, which are activated forms of fatty acids. These compounds are classified based on their chain length and degree of saturation. Alpha-Linolenoyl-CoA specifically features an 18-carbon chain with three double bonds (18:3), making it a long-chain polyunsaturated fatty acid derivative.

Synthesis Analysis

Methods

The synthesis of alpha-linolenoyl-CoA involves several enzymatic steps:

  1. Activation: The first step is the activation of alpha-linolenic acid by acyl-CoA synthetase, which catalyzes the reaction:
    Fatty Acid+ATP+CoAAcyl CoA+AMP+PPi\text{Fatty Acid}+\text{ATP}+\text{CoA}\rightarrow \text{Acyl CoA}+\text{AMP}+\text{PPi}
    This reaction converts free fatty acids into acyl-CoA derivatives, enabling their subsequent utilization in metabolic pathways.
  2. Enzymatic Assays: Studies have shown that certain acyl-CoA synthetases exhibit enhanced specificity for alpha-linolenic acid, facilitating its conversion to alpha-linolenoyl-CoA. For example, specific acyl-CoA synthetases from flax demonstrate a preference for this substrate over others like oleic or linoleic acids .

Technical Details

Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) have been employed to analyze acyl-CoA pools, including alpha-linolenoyl-CoA. These methods allow for sensitive detection and quantification of various acyl-CoAs in biological samples .

Molecular Structure Analysis

Structure

Alpha-Linolenoyl-CoA has a complex molecular structure characterized by:

  • Carbon Chain: An 18-carbon backbone with three cis double bonds located at positions 9, 12, and 15.
  • Coenzyme A Moiety: The Coenzyme A component is crucial for its reactivity and involvement in metabolic processes.

Data

The molecular formula for alpha-linolenoyl-CoA is C21H37N7O17PC_{21}H_{37}N_{7}O_{17}P, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.

Chemical Reactions Analysis

Reactions

Alpha-Linolenoyl-CoA participates in several key biochemical reactions:

  1. Synthesis of Triglycerides: It serves as an acyl donor in the synthesis of triglycerides through the action of diacylglycerol acyltransferase (DGAT). This enzyme catalyzes the transfer of the acyl group from alpha-linolenoyl-CoA to diacylglycerol to form triglycerides.
  2. Phospholipid Synthesis: Alpha-Linolenoyl-CoA is also involved in the remodeling of phosphatidylcholine via lysophosphatidylcholine acyltransferases (LPCAT), which utilize this compound to reacylate lysophosphatidylcholine .

Technical Details

The specificity of enzymes such as DGAT for alpha-linolenoyl-CoA has been demonstrated through kinetic assays showing significantly higher activity with this substrate compared to others .

Mechanism of Action

Process

The mechanism by which alpha-linolenoyl-CoA exerts its effects involves:

  1. Acylation: The compound acts as an acyl donor in various enzymatic reactions that synthesize lipids essential for cellular structure and function.
  2. Membrane Dynamics: As a component of membrane phospholipids, it influences membrane fluidity and permeability, impacting cellular signaling pathways.

Data

Studies indicate that the incorporation of alpha-linolenoyl-CoA into membranes enhances their fluidity due to its polyunsaturated nature, which can affect protein function and cellular responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alpha-Linolenoyl-CoA is typically a colorless to pale yellow oil.
  • Solubility: It is soluble in organic solvents but less soluble in water due to its hydrophobic nature.

Chemical Properties

  • Stability: The compound is sensitive to oxidation due to its multiple double bonds.
  • Reactivity: Alpha-Linolenoyl-CoA readily participates in acylation reactions due to the reactive thiol group in Coenzyme A.

Relevant data include melting points and boiling points that are not typically specified due to varying conditions under which these properties may be measured.

Applications

Scientific Uses

Alpha-Linolenoyl-CoA has several applications in scientific research:

  1. Lipid Metabolism Studies: It serves as a model compound for studying lipid metabolism pathways and enzyme kinetics.
  2. Nutritional Research: Its role as a source of omega-3 fatty acids makes it significant in studies related to human health and nutrition.
  3. Biotechnology: The manipulation of pathways involving alpha-linolenoyl-CoA is explored for enhancing oilseed crops' nutritional profiles through genetic engineering techniques.
Biosynthesis and Enzymatic Regulation of α-Linolenoyl-CoA

Substrate Specificity of Long-Chain Acyl-CoA Synthetases (LACS) in α-Linolenoyl-CoA Formation

Long-chain acyl-CoA synthetases (LACS) catalyze the ATP-dependent activation of α-linolenic acid (18:3) to α-linolenoyl-CoA, a prerequisite for its metabolic utilization. In plants, LACS enzymes exhibit marked substrate discrimination. AtLACS4 in Arabidopsis thaliana shows high activity toward linoleic acid (18:2) and α-linolenic acid (18:3), with a 2.3-fold preference for 18:2 over saturated fatty acids [3] [5]. This specificity directs polyunsaturated fatty acids (PUFAs) toward glycerolipid assembly. Similarly, flax (Linum usitatissimum) LuLACS8A displays exceptional affinity for α-linolenic acid (18:3), correlating with its abundance in flaxseed oil [3]. Kinetic analyses reveal plant LACS isoforms operate via a two-step mechanism: initial adenylate formation followed by thioesterification with CoA, with Km values for 18:3 ranging from 5–20 µM depending on isoform and species [5].

Table 1: Substrate Specificity of Plant LACS Enzymes Toward α-Linolenic Acid (18:3)

SpeciesLACS IsoformSubcellular LocalizationRelative Activity (18:3)Primary Metabolic Role
Arabidopsis thalianaAtLACS4Endoplasmic ReticulumHighGlycerolipid biosynthesis
Arabidopsis thalianaAtLACS9Plastid EnvelopeModerateCuticular wax formation
Linum usitatissimumLuLACS8AUnconfirmedVery HighSeed oil accumulation
Gossypium hirsutumGhACS1ER, Plasma MembraneModerateMicrosporogenesis
Brassica napusBnLACS2Endoplasmic ReticulumLowTriacylglycerol biosynthesis

The tissue-specific expression patterns of LACS isoforms further regulate α-linolenoyl-CoA production. For instance, Arabidopsis AtLACS4 and AtLACS9 are highly expressed in leaf epidermal cells and root endodermal cells—sites of cuticular lipid and suberin synthesis requiring PUFA-CoAs [3]. In developing rapeseed (Brassica napus) seeds, 18 out of 34 BnLACS genes are transcriptionally active, with BnLACS4 and BnLACS8 isoforms strongly expressed during oil accumulation phases [5]. This spatial regulation ensures compartment-specific pools of α-linolenoyl-CoA for distinct metabolic fates, from membrane lipid assembly to storage triacylglycerol synthesis.

Kinetic Mechanisms of Diacylglycerol Acyltransferase (DGAT) in α-Linolenoyl-CoA Utilization

Diacylglycerol acyltransferases (DGATs) incorporate α-linolenoyl-CoA into triacylglycerols (TAGs) through distinct kinetic mechanisms governed by substrate selectivity and subcellular localization. Type I DGATs (DGAT1) exhibit moderate discrimination against PUFAs, while Type II DGATs (DGAT2) demonstrate variable specificity. In the oleaginous alga Chlorella zofingiensis, CzDGAT1A utilizes α-linolenoyl-CoA with 60% efficiency relative to oleoyl-CoA (18:1) when paired with eukaryotic diacylglycerol (DAG) substrates [7]. Conversely, CzDGTT5 (a DGAT2 isoform) shows 85% efficiency with α-linolenoyl-CoA when utilizing prokaryotic DAGs containing 16:0 at the sn-2 position [7]. This kinetic divergence enables simultaneous incorporation of α-linolenoyl-CoA into multiple TAG pools.

Table 2: Kinetic Parameters of DGAT Enzymes for α-Linolenoyl-CoA

OrganismDGAT IsoformDAG Substrate PreferenceKm (µM)Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)
Chlorella zofingiensisCzDGAT1AEukaryotic DAGs15.2 ± 1.88.7 ± 0.60.57
Chlorella zofingiensisCzDGTT5Prokaryotic DAGs9.8 ± 1.212.3 ± 0.91.26
Nannochloropsis oceanicaNoDGAT1AEukaryotic DAGs22.4 ± 2.56.2 ± 0.40.28

Acyl editing via lysophosphatidylcholine acyltransferases (LPCATs) critically regulates α-linolenoyl-CoA utilization kinetics. Plant LPCATs preferentially transfer 18:3 from phosphatidylcholine (PC) to the acyl-CoA pool at rates 4–6-fold higher than oleate [4]. This "acyl-editing cycle" maintains high α-linolenoyl-CoA concentrations near DGAT-active domains of the endoplasmic reticulum. In vitro assays show Arabidopsis LPCAT1 deacylates PC-bound 18:3 at 13.4 nmol/min/mg protein—significantly faster than its forward (acyl-CoA → LPC) reaction rate [4]. This kinetic asymmetry ensures rapid provision of α-linolenoyl-CoA for TAG assembly during membrane lipid remodeling, particularly under stress conditions inducing PUFA synthesis.

Compartmentalization of α-Linolenoyl-CoA Biosynthesis in Plant vs. Animal Systems

The spatial organization of α-linolenoyl-CoA metabolism differs fundamentally between plants and animals, reflecting divergent physiological roles. In plant cells, LACS-mediated activation occurs primarily at the endoplasmic reticulum (e.g., AtLACS4) and plastid envelope (e.g., AtLACS9) [3] [5]. The resulting α-linolenoyl-CoA is sequestered within subcellular domains: ER pools drive glycerolipid assembly and TAG synthesis, while plastidial pools serve membrane lipid maintenance and jasmonate precursor synthesis. Hypoxia-responsive transcription factors dynamically re-localize LACS2 to ER subdomains during low-oxygen stress, increasing 18:3-CoA availability for anaerobic membrane remodeling [3] [5].

Animal cells compartmentalize α-linolenoyl-CoA through distinct mechanisms. Mitochondrial-associated ACSL1 (human homolog of C. elegans acs-13) channels dietary 18:3 toward β-oxidation rather than lipid assembly [8]. Acyl-CoA-binding proteins (ACBPs) act as intracellular shuttles: cytosolic ACBP1 transports α-linolenoyl-CoA to the ER for elongation to stearidonic acid (18:4), while nuclear ACBP3 delivers it to transcription factors regulating lipid desaturation genes [2]. This compartmentation enables simultaneous metabolic and signaling roles.

Table 3: Subcellular Compartmentalization of α-Linolenoyl-CoA Metabolism

CompartmentPlant SystemsAnimal SystemsPrimary Metabolic Fate
Endoplasmic ReticulumLACS4/9 activation; DGAT1/2 incorporationACSL3/4 activation; FADS2 desaturationTAG assembly; VLC-PUFA synthesis
Plastid/ChloroplastDe novo synthesis; LACS9 activationN/AMembrane lipids; jasmonate precursors
MitochondriaLimited β-oxidationACSL1 activation; CPT1 shuttleβ-oxidation energy production
PeroxisomesACOT4 thioesterase hydrolysisACOT4 hydrolysis; partial β-oxidationCoA pool regulation; partial oxidation
Cytosol (ACBP-bound)Stress-induced signalingNuclear shuttling; FADS2 substrate deliveryTranscriptional regulation

Thioesterases dynamically regulate compartment-specific α-linolenoyl-CoA concentrations. Peroxisomal ACOT4 hydrolyzes α-linolenoyl-CoA with high specificity (Kcat = 42 s⁻¹), modulating CoA availability during β-oxidation [1]. This hydrolysis prevents excessive PUFA-CoA accumulation, which could disrupt membrane integrity. Under hypoxia, plant ACOT activity decreases 3-fold, conserving α-linolenoyl-CoA for anaerobic membrane adjustments [1] [3]. Conversely, in animals, ACOT7 preferentially releases 18:3 from CoA esters in brain tissue, potentially regulating neuronal signaling pathways [1]. These compartment-specific degradation mechanisms create dynamic pools of α-linolenoyl-CoA tuned to cellular requirements.

Properties

Product Name

alpha-Linolenoyl-CoA

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienethioate

Molecular Formula

C39H64N7O17P3S

Molecular Weight

1028 g/mol

InChI

InChI=1S/C39H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h5-6,8-9,11-12,26-28,32-34,38,49-50H,4,7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b6-5-,9-8-,12-11-/t28-,32-,33-,34+,38-/m1/s1

InChI Key

OMKFKBGZHNJNEX-PQBHNYBOSA-N

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

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